molecular formula C22H18N4O4S B3690479 3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B3690479
M. Wt: 434.5 g/mol
InChI Key: PLFROBARGKWJQL-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including methoxy, pyridine, benzoxazole, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 3-pyridinecarboxylic acid, under acidic conditions.

    Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzoxazole derivative with an isothiocyanate compound, such as phenyl isothiocyanate, in the presence of a base like triethylamine.

    Methoxylation: The methoxy groups can be introduced by methylation of the hydroxyl groups using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Benzamide: The final step involves the coupling of the methoxylated benzoxazole derivative with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Sodium iodide, potassium carbonate, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, amine derivatives.

    Hydrolysis: Carboxylic acids, amines, alcohols.

Scientific Research Applications

3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes. It may also serve as a probe for studying protein-ligand interactions.

    Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(4-pyridinyl)benzamide: This compound shares the methoxy and pyridine functional groups but lacks the benzoxazole and carbamothioyl groups.

    N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamothioyl]benzamide: This compound contains a pyridine and carbamothioyl group but differs in the substitution pattern and presence of the benzoxazole ring.

Uniqueness

3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the benzoxazole ring, in particular, distinguishes it from other similar compounds and may contribute to its specific biological activities and interactions.

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-28-16-8-14(9-17(11-16)29-2)20(27)26-22(31)24-15-5-6-19-18(10-15)25-21(30-19)13-4-3-7-23-12-13/h3-12H,1-2H3,(H2,24,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFROBARGKWJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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3,5-dimethoxy-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

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